molecular formula C23H21NO2 B5629859 N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide

N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide

Cat. No. B5629859
M. Wt: 343.4 g/mol
InChI Key: GEDFNQURZOGFLZ-CAPFRKAQSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide is a compound of significant interest in the field of organic chemistry due to its unique molecular structure and potential applications. This compound belongs to the family of acrylamides, which are known for their versatility in various chemical reactions and processes.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed N-arylation reactions. For instance, substituted diphenylamines can be synthesized via Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides as substrates. Such methodologies can be pivotal for the synthesis of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide, demonstrating the compound's accessibility through contemporary organic synthesis techniques (Tietze et al., 2005).

Molecular Structure Analysis

Molecular structures of related compounds have been analyzed, revealing intricate details like asymmetric units and crystal systems. Such analyses provide insights into the compound's geometric and electronic structure, essential for understanding its reactivity and properties (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide can be inferred from studies on similar compounds. For example, the methoxycarbonylation of olefins catalyzed by palladium complexes with P,N-donor ligands showcases the types of reactions such compounds can undergo, highlighting their potential in organic synthesis and industrial applications (Aguirre et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure. Investigations into related compounds have shown that factors like crystalline structure and hydrogen bonding play significant roles in determining their physical characteristics. This understanding is crucial for manipulating the compound for specific applications (Kavitha et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be extrapolated from studies on similar compounds. For instance, the synthesis and characterization of polymethacrylates demonstrate the influence of molecular structure on reactivity and the potential for chemical modifications, which is relevant for understanding the behavior of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide in various chemical environments (Han et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a monomer in polymer chemistry, its mechanism of action would involve the polymerization reaction facilitated by the acrylamide group .

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential uses (for example, in polymer chemistry or medicinal chemistry), and investigating its safety profile .

properties

IUPAC Name

(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-17-13-14-22(26-2)21(15-17)24-23(25)20(19-11-7-4-8-12-19)16-18-9-5-3-6-10-18/h3-16H,1-2H3,(H,24,25)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDFNQURZOGFLZ-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide

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